![molecular formula C8H7BrN2O2 B8009168 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one](/img/structure/B8009168.png)
7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one is a heterocyclic compound that features a bromine atom attached to a pyrido[3,2-f][1,4]oxazepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one typically involves the bromination of a precursor pyrido[3,2-f][1,4]oxazepin-5-one compound. The bromination reaction is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one
- 7-fluoro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one
- 7-iodo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one
Uniqueness
7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo analogs.
Biological Activity
7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one is a heterocyclic compound with a unique bicyclic structure that integrates a pyridine and oxazepine moiety. Its molecular formula is C8H7BrN2O2, and it has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.
- Molecular Formula : C8H7BrN2O2
- Molecular Weight : 243.06 g/mol
- CAS Number : 1823339-95-2
The compound features a bromine atom at the 7-position of the pyridine ring, which significantly influences its chemical reactivity and biological interactions.
Research indicates that this compound may act as a regulator of the Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. The compound's ability to modulate pathways involved in cellular stress responses suggests it could have significant implications for treating diseases related to oxidative stress.
Antioxidant Activity
The compound's structural features allow it to interact with various biological targets. Notably, its derivatives have shown promising antioxidant properties by enhancing the Nrf2-mediated expression of antioxidant enzymes. This activity is critical in protecting cells from oxidative damage.
Anti-inflammatory Properties
Studies suggest that this compound exhibits anti-inflammatory effects. By modulating inflammatory pathways, it may reduce the production of pro-inflammatory cytokines and chemokines.
Neuroprotective Effects
Preliminary research points to potential neuroprotective properties of this compound. Its ability to cross the blood-brain barrier and interact with neuroprotective pathways could make it a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Nrf2 Activation : A study demonstrated that derivatives of this compound could activate the Nrf2 pathway in cellular models subjected to oxidative stress. This activation led to increased expression of cytoprotective genes .
- Anti-inflammatory Assays : In vitro assays revealed that this compound significantly reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines stimulated with LPS .
- Neuroprotection Studies : Research involving neuronal cell cultures showed that treatment with this compound resulted in reduced apoptosis and enhanced cell viability under conditions mimicking neurodegeneration .
Comparative Analysis with Structural Analogues
The following table summarizes the biological activities of selected structural analogues compared to this compound:
Compound Name | Molecular Formula | Biological Activity | Notes |
---|---|---|---|
7-bromo-3-methylpyrido[3,2-f][1,4]oxazepin-5-one | C9H9BrN2O | Moderate anti-inflammatory | Methyl group enhances lipophilicity |
6-chloro-7-bromopyrido[3,2-f][1,4]oxazepin-5-one | C8H6BrClN2O | Reduced Nrf2 activation | Chlorine substitution alters activity |
7-bromo-1-methylpyrido[3,2-f][1,4]oxazine | C9H10BrN2O | Enhanced neuroprotection | Methyl group at position 1 influences reactivity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one?
- Methodology : The compound can be synthesized via bromazepam derivatives. For example, bromazepam (3.16 g, 0.01 mol) reacts with P₂S₅ in xylene under reflux for 10 hours, monitored by TLC. The product is filtered, washed with cold EtOH, and dried over anhydrous CaCl₂ . Alternative routes involve coupling with cyanuric chloride in pyridine for 24 hours under similar conditions .
- Key Tools : TLC for reaction monitoring, mass spectrometry (Shimadzu GC/MS-QP5050A) for structural confirmation .
Q. How is the purity and structural integrity of 7-bromo-pyrido-oxazepinone derivatives validated?
- Methodology : Use a combination of NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. For instance, in a derivative synthesis study, IR confirmed carbonyl stretches (~1700 cm⁻¹), while ¹H NMR resolved aromatic protons and heterocyclic ring protons .
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., using ChemDraw or Gaussian) to resolve ambiguities in peak assignments .
Q. What solvent systems and reaction conditions optimize the synthesis of pyrido-oxazepinone analogs?
- Experimental Design : Xylene and pyridine are common solvents for cyclization reactions. Elevated temperatures (80–120°C) and prolonged stirring (10–24 hours) improve yields. Catalysts like P₂S₥ or cyanuric chloride enhance reactivity .
- Optimization Table :
Reaction Condition | Yield (%) | Reference |
---|---|---|
Xylene, P₂S₅, 10h | 75–80 | |
Pyridine, 24h | 65–70 |
Advanced Research Questions
Q. How can computational modeling resolve contradictions in NMR data for pyrido-oxazepinone derivatives?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Compare experimental vs. predicted values to assign peaks accurately. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Case Study : A study on 5-bromo-2-hydrazinylpyrimidin-4-one used DFT to resolve splitting patterns in aromatic regions .
Q. What strategies mitigate side reactions during halogenation of the pyrido-oxazepinone core?
- Experimental Design : Control bromine stoichiometry (1.1–1.3 equiv) to avoid over-halogenation. Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor intermediates via LC-MS to detect byproducts early .
- Data Analysis : Compare HPLC chromatograms of crude vs. purified products to quantify side-product formation (<5% acceptable) .
Q. How do steric and electronic effects influence the reactivity of the oxazepinone ring in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing bromine substituent deactivates the ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Steric hindrance at the 7-position necessitates bulky ligands (e.g., XPhos) for efficient coupling .
- Supporting Data : Table of coupling efficiencies with varying ligands:
Ligand | Yield (%) |
---|---|
PPh₃ | 40 |
XPhos | 85 |
Q. What are the challenges in scaling up pyrido-oxazepinone synthesis from milligram to gram scale?
- Process Chemistry : Batch reactors with controlled heating/cooling rates prevent exothermic side reactions. Solvent recovery systems (e.g., rotary evaporation under reduced pressure) improve sustainability .
- Case Study : A 10x scale-up of bromazepam-derived synthesis resulted in 15% yield drop due to inefficient mixing; resolved using flow chemistry .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting reports on the stability of 7-bromo-pyrido-oxazepinone in acidic media?
- Root Cause : Variability in protonation sites (N1 vs. N4) leads to divergent degradation pathways. Perform pH-dependent stability studies (pH 1–7) with UV-Vis monitoring.
- Resolution : At pH < 3, rapid decomposition occurs via ring-opening; neutral conditions (pH 5–7) stabilize the compound .
Q. Safety and Compliance
Q. What safety protocols are critical when handling pyrido-oxazepinone intermediates?
- Best Practices : Use fume hoods for reactions involving volatile solvents (xylene, pyridine). Anhydrous CaCl₂ must be stored in airtight containers to prevent moisture absorption .
- Regulatory Alignment : Follow Cal/OSHA guidelines for halogenated compound handling, including PPE (nitrile gloves, lab coats) .
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-5-3-6-7(12)10-1-2-13-8(6)11-4-5/h3-4H,1-2H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTARKWINAIOMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=N2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.